molecular formula C6H9NO B3056046 2-Azetidinone, 4-(2-propenyl)- CAS No. 68485-52-9

2-Azetidinone, 4-(2-propenyl)-

Cat. No.: B3056046
CAS No.: 68485-52-9
M. Wt: 111.14 g/mol
InChI Key: RNKLLZTVWHLOJG-UHFFFAOYSA-N
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Description

2-Azetidinone, 4-(2-propenyl)- is a four-membered lactam, also known as a β-lactam. This compound is characterized by the presence of a four-membered ring containing nitrogen and a carbonyl group. The 4-(2-propenyl) substituent adds an allyl group to the nitrogen atom, making it a unique and versatile compound in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One of the most common methods for synthesizing 2-azetidinones is through cycloaddition reactions.

    Microwave-Assisted Synthesis: This method offers a greener and more efficient route for the preparation of 2-azetidinones.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often involves the use of practical synthetic approaches that avoid tedious separation steps.

Types of Reactions:

    Oxidation: 2-Azetidinone, 4-(2-propenyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azetidinones.

Comparison with Similar Compounds

Uniqueness: 2-Azetidinone, 4-(2-propenyl)- is unique due to its β-lactam structure combined with an allyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

4-prop-2-enylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-5-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKLLZTVWHLOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988142
Record name 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68485-52-9
Record name 2-Azetidinone, 4-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068485529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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